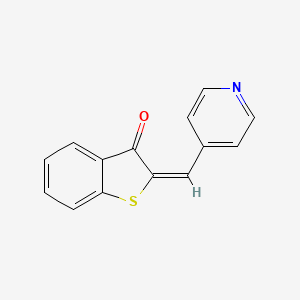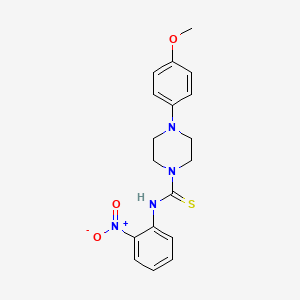
2-(4-pyridinylmethylene)-1-benzothiophen-3(2H)-one
説明
2-(4-pyridinylmethylene)-1-benzothiophen-3(2H)-one, also known as PBT, is a heterocyclic compound with a molecular formula of C14H9NOS. PBT is a yellow powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. This compound has been widely used in scientific research due to its diverse biological activities and potential therapeutic applications.
作用機序
The mechanism of action of 2-(4-pyridinylmethylene)-1-benzothiophen-3(2H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(4-pyridinylmethylene)-1-benzothiophen-3(2H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. 2-(4-pyridinylmethylene)-1-benzothiophen-3(2H)-one has also been found to inhibit the activity of mitogen-activated protein kinase (MAPK), a signaling pathway that is involved in cell proliferation and differentiation.
Biochemical and physiological effects:
2-(4-pyridinylmethylene)-1-benzothiophen-3(2H)-one has been found to have a variety of biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). 2-(4-pyridinylmethylene)-1-benzothiophen-3(2H)-one has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, 2-(4-pyridinylmethylene)-1-benzothiophen-3(2H)-one has been found to have a protective effect on neurons and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 2-(4-pyridinylmethylene)-1-benzothiophen-3(2H)-one in lab experiments is its diverse biological activities, which make it a useful tool for investigating various cellular and molecular processes. 2-(4-pyridinylmethylene)-1-benzothiophen-3(2H)-one is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 2-(4-pyridinylmethylene)-1-benzothiophen-3(2H)-one in lab experiments is its potential toxicity, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 2-(4-pyridinylmethylene)-1-benzothiophen-3(2H)-one. One area of research is the development of 2-(4-pyridinylmethylene)-1-benzothiophen-3(2H)-one-based therapeutics for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of 2-(4-pyridinylmethylene)-1-benzothiophen-3(2H)-one. Finally, the development of new synthetic methods for 2-(4-pyridinylmethylene)-1-benzothiophen-3(2H)-one may also be an area of future research.
科学的研究の応用
2-(4-pyridinylmethylene)-1-benzothiophen-3(2H)-one has been widely used in scientific research due to its diverse biological activities and potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities. 2-(4-pyridinylmethylene)-1-benzothiophen-3(2H)-one has also been found to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
(2E)-2-(pyridin-4-ylmethylidene)-1-benzothiophen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NOS/c16-14-11-3-1-2-4-12(11)17-13(14)9-10-5-7-15-8-6-10/h1-9H/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCRNGWFBFNBAL-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=NC=C3)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC=NC=C3)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzothiophen-3(2H)-one, 2-(4-pyridylmethylene)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B4734649.png)
![N-(4-ethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4734658.png)

![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4734672.png)
![2-({4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4734678.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-2-methoxy-5-nitroaniline](/img/structure/B4734686.png)
![diethyl 3-methyl-5-{[({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4734689.png)
![(2-ethoxybenzylidene){2'-[(2-ethoxybenzylidene)amino]-2-biphenylyl}amine](/img/structure/B4734701.png)
![N-(4-bromo-2-fluorophenyl)-2-{[3-cyano-4-cyclopropyl-6-(difluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4734712.png)

![ethyl 3-({[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4734724.png)
![3-allyl-5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4734733.png)

![2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4734736.png)